molecular formula C17H20IN3O3 B7533880 N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B7533880
M. Wt: 441.26 g/mol
InChI Key: UKUKVUHICXLRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in different scientific research applications.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves the inhibition of specific enzymes that are responsible for the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which makes it suitable for use in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to have anti-inflammatory effects, which makes it suitable for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide in lab experiments include its unique structure, which makes it suitable for use in various scientific research applications. However, the limitations of this compound include its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory diseases. This compound could also be used in the development of new materials, such as polymers and coatings. Additionally, further research could be conducted to explore the full potential of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves a complex process that requires expertise in organic chemistry. The most common method used to synthesize this compound involves the reaction of 3-iodoaniline with 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl chloride in the presence of a base.

Scientific Research Applications

N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has shown potential in various scientific research applications. It has been used in the development of new drugs, as it has shown promising results in inhibiting the growth of cancer cells. This compound has also been used in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O3/c1-11-5-7-17(8-6-11)15(23)21(16(24)20-17)10-14(22)19-13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUKVUHICXLRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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